![molecular formula C21H26BrFOSi B13662274 4-Bromo-6-fluoro-5-[(triisopropylsilyl)ethynyl]naphthalen-2-ol](/img/structure/B13662274.png)
4-Bromo-6-fluoro-5-[(triisopropylsilyl)ethynyl]naphthalen-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-6-fluoro-5-[(triisopropylsilyl)ethynyl]naphthalen-2-ol is a synthetic organic compound with the molecular formula C21H26BrFOSi. This compound is notable for its unique structure, which includes a bromine atom, a fluorine atom, and a triisopropylsilyl-ethynyl group attached to a naphthalen-2-ol core. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-fluoro-5-[(triisopropylsilyl)ethynyl]naphthalen-2-ol typically involves multiple steps, starting with the preparation of the naphthalen-2-ol core.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-6-fluoro-5-[(triisopropylsilyl)ethynyl]naphthalen-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group in the naphthalen-2-ol core can be oxidized to a ketone or reduced to a methylene group.
Cross-Coupling Reactions: The triisopropylsilyl-ethynyl group can participate in further cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the hydroxyl group.
Applications De Recherche Scientifique
4-Bromo-6-fluoro-5-[(triisopropylsilyl)ethynyl]naphthalen-2-ol is used in several scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of molecular interactions and biological pathways.
Industry: Used in the production of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of 4-Bromo-6-fluoro-5-[(triisopropylsilyl)ethynyl]naphthalen-2-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological processes and molecular interactions. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-[(triisopropylsilyl)ethynyl]naphthalen-2-ol: Similar structure but with a different substituent group.
4-Bromo-6-fluoro-5-[(triisopropylsilyl)ethynyl]naphthalen-2-ol: Variants with different halogen atoms or substituent groups.
Uniqueness
This compound is unique due to its specific combination of bromine, fluorine, and triisopropylsilyl-ethynyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C21H26BrFOSi |
|---|---|
Poids moléculaire |
421.4 g/mol |
Nom IUPAC |
4-bromo-6-fluoro-5-[2-tri(propan-2-yl)silylethynyl]naphthalen-2-ol |
InChI |
InChI=1S/C21H26BrFOSi/c1-13(2)25(14(3)4,15(5)6)10-9-18-20(23)8-7-16-11-17(24)12-19(22)21(16)18/h7-8,11-15,24H,1-6H3 |
Clé InChI |
CGVUFNKEOZLVAP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Si](C#CC1=C(C=CC2=CC(=CC(=C21)Br)O)F)(C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13662192.png)
![1-Methyl-5-[4-(methylsulfonyl)phenoxy]-1H-indole](/img/structure/B13662208.png)

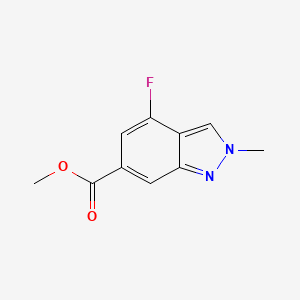
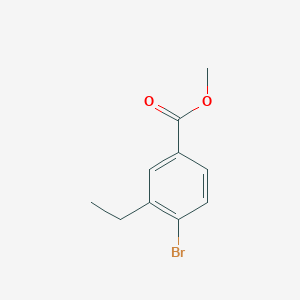
![[(8-Bromo-2-fluoro-6-methoxy-1-naphthyl)ethynyl]triisopropylsilane](/img/structure/B13662247.png)
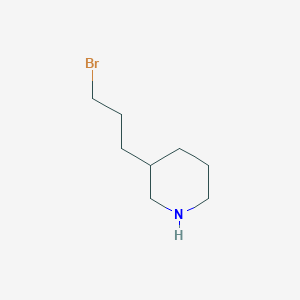
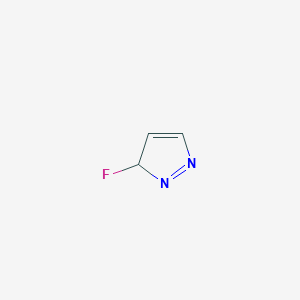
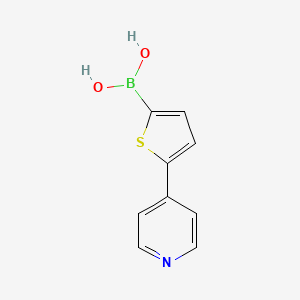
![4-[(trans-4-Aminocyclohexyl)oxy]-2-chlorobenzonitrile](/img/structure/B13662266.png)




